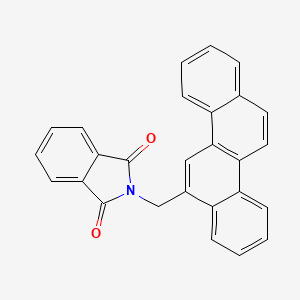
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes L-isoleucine, L-prolylglycyl, L-threonyl, L-isoleucyl, and L-asparaginyl residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMSO can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues may yield keto-threonine derivatives, while reduction of amide bonds may produce amine-containing peptides.
Applications De Recherche Scientifique
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Valine, L-prolylglycyl-L-threonyl-L-valyl-L-asparaginyl-
- L-Leucine, L-prolylglycyl-L-threonyl-L-leucyl-L-asparaginyl-
Uniqueness
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is unique due to its specific amino acid composition, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
289885-44-5 |
|---|---|
Formule moléculaire |
C27H47N7O9 |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H47N7O9/c1-6-13(3)20(25(40)31-17(11-18(28)36)24(39)34-21(27(42)43)14(4)7-2)33-26(41)22(15(5)35)32-19(37)12-30-23(38)16-9-8-10-29-16/h13-17,20-22,29,35H,6-12H2,1-5H3,(H2,28,36)(H,30,38)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
Clé InChI |
XWQWBJYAIKAWNH-CRFYWODOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
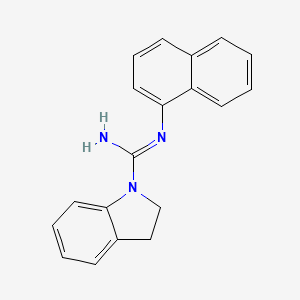
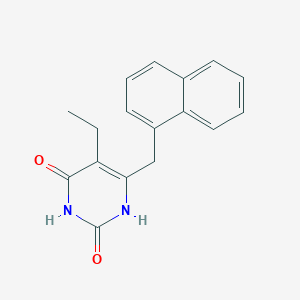
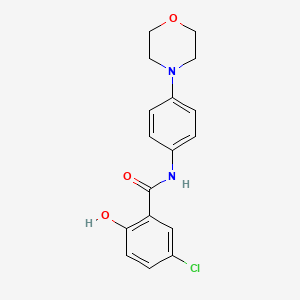
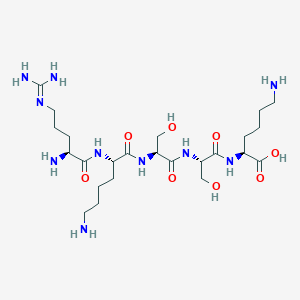
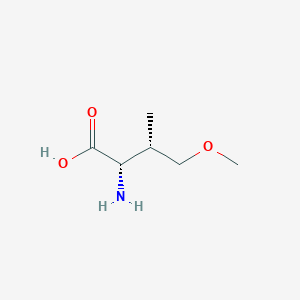
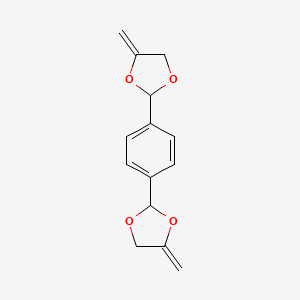
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
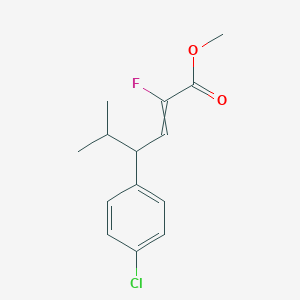
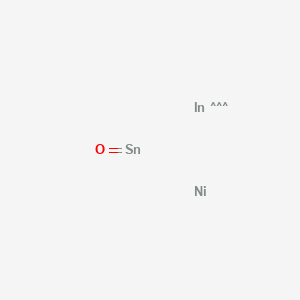
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
